![molecular formula C8H7F3N4O B15236232 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-one with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties make it suitable for the formulation of pesticides and the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidifen: An acaricide with a similar pyrimidine core but different substituents.
Flupentiofenox: A trifluoroethyl thioether derivative used as an acaricide.
EPZ-6438: An EZH2 inhibitor with a pyridone core.
Uniqueness
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to its specific trifluoroethyl substitution, which imparts distinct physicochemical properties. This substitution enhances its lipophilicity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H7F3N4O |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
6-methyl-1-(2,2,2-trifluoroethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7F3N4O/c1-4-13-6-5(7(16)14-4)2-12-15(6)3-8(9,10)11/h2H,3H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
AKEZOOWPXROVKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=NN2CC(F)(F)F)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
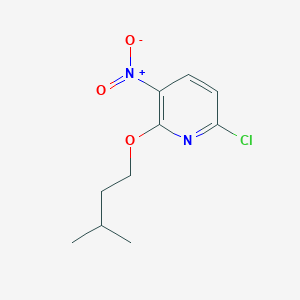
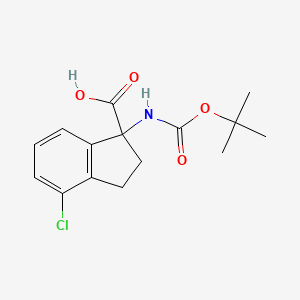

![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
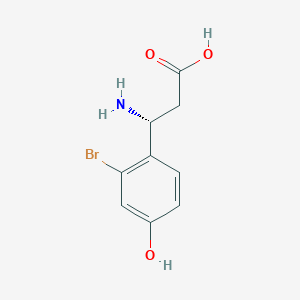

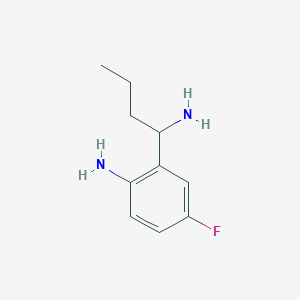

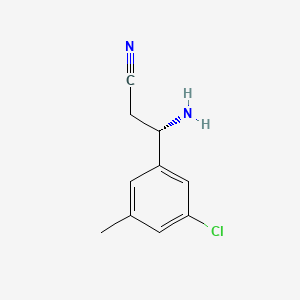

![1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236221.png)

